Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate
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Overview
Description
Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate is an organic compound with the molecular formula C5H9N3O3. It is a derivative of propanoate and is characterized by the presence of a methylcarbamoyl group attached to an oxime functionality. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides the desired product in good yield . The reaction conditions are generally mild, and the use of tetrabutylammonium iodide as a phase-transfer catalyst facilitates the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime functionality.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amines, and substituted oxime compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are not well-established.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-[(carbamoylamino)imino]propanoate
- Methyl butyrate
- Ethyl acetate
Comparison
Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate is unique due to its oxime functionality, which imparts distinct reactivity compared to other esters like methyl butyrate and ethyl acetate. The presence of the methylcarbamoyl group also differentiates it from similar compounds, providing additional sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
61574-95-6 |
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Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
methyl 2-(methylcarbamoyloxyimino)propanoate |
InChI |
InChI=1S/C6H10N2O4/c1-4(5(9)11-3)8-12-6(10)7-2/h1-3H3,(H,7,10) |
InChI Key |
KHMUJNJHRXWKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC)C(=O)OC |
Origin of Product |
United States |
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